molecular formula C16H23NO4 B597858 Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate CAS No. 1256633-23-4

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate

Cat. No. B597858
CAS RN: 1256633-23-4
M. Wt: 293.363
InChI Key: AVWCGHITECLQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate” is a chemical compound with the CAS Number: 1256633-23-4 and a molecular weight of 293.36 . It has a linear formula of C16H23NO4 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.36 . Detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Complex Molecules

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate and its analogues serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications. For instance, it is used in the practical synthesis of orally active CCR5 antagonists, highlighting its role in developing treatments for conditions such as HIV (Ikemoto et al., 2005). Furthermore, this compound has been identified as a precursor in the preparation of novel impurities in anti-diabetic drug batches, demonstrating its utility in understanding and improving drug purity and efficacy (Kancherla et al., 2018).

Innovative Synthesis Methods

Innovative synthesis methods involving methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate facilitate the production of medically relevant compounds. A notable example includes the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, which are significant in medicinal chemistry for their potential biological activities (Ravikumar et al., 2015). These derivatives are crucial for the development of new pharmaceuticals targeting various diseases.

Development of Antimicrobial Agents

This compound has also been utilized in the synthesis and study of N-substituted-β-amino acid derivatives, containing various moieties with observed antimicrobial activities. Such studies provide insights into the development of new antimicrobial agents, addressing the pressing need for novel treatments against resistant bacterial strains (Mickevičienė et al., 2015).

Photopolymerization Applications

Additionally, the compound has been explored in materials science, such as its role in the development of photoiniferter compounds for nitroxide-mediated photopolymerization. This application is significant in the field of polymer chemistry, where precise control over polymerization processes is essential for creating materials with specific properties (Guillaneuf et al., 2010).

Safety and Hazards

This compound has been associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of nicardipine , a calcium channel blocker. Therefore, it can be inferred that the compound may interact with calcium channels or related proteins.

Mode of Action

As an ester , it may undergo hydrolysis in the body, leading to the release of its constituent parts. These parts may then interact with their respective targets, leading to the observed effects.

Biochemical Pathways

Given its potential role as an intermediate in the synthesis of nicardipine , it may be involved in pathways related to calcium ion transport and homeostasis.

Pharmacokinetics

As an ester , it is likely to be metabolized in the body through ester hydrolysis, a common metabolic pathway for esters. This could impact its bioavailability.

Result of Action

Given its potential role as an intermediate in the synthesis of Nicardipine , it may contribute to the calcium channel blocking effects of this drug.

properties

IUPAC Name

methyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-3-21-16(19)13-17(11-7-10-15(18)20-2)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWCGHITECLQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCCC(=O)OC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate

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